molecular formula C12H18N2O2 B13535846 (2s)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide

(2s)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide

Cat. No.: B13535846
M. Wt: 222.28 g/mol
InChI Key: BNMCPCWZQFGFLT-IENPIDJESA-N
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Description

(2s)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide is a chemical compound that belongs to the class of amides It features an amino group, a methoxyphenyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylacetic acid and 2-aminopropanoic acid.

    Amidation Reaction: The carboxylic acid group of 4-methoxyphenylacetic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and then reacted with 2-aminopropanoic acid to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2s)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2s)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2s)-2-Amino-N-(1-phenylethyl)propanamide: Lacks the methoxy group.

    (2s)-2-Amino-N-(1-(4-hydroxyphenyl)ethyl)propanamide: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

(2s)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity.

Biological Activity

(2S)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide, also known as a derivative of propanamide with significant pharmacological potential, has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features the following structural characteristics:

  • Molecular Formula : C10_{10}H14_{14}N2_2O2_2
  • Molecular Weight : 198.23 g/mol
  • Functional Groups : Contains an amino group and a methoxyphenyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly through:

  • Binding Affinity : The compound exhibits significant binding affinity to neurotransmitter receptors, which could explain its potential effects on mood and cognition.
  • Enzyme Inhibition : It has been implicated in enzyme inhibition studies, suggesting a role in metabolic pathways that may affect cellular signaling processes.

Antioxidant Activity

Research indicates that compounds structurally related to this compound exhibit notable antioxidant properties. For example:

  • DPPH Radical Scavenging : Compounds similar to this propanamide have shown radical scavenging activity significantly higher than ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

Several studies have explored the anticancer potential of related compounds:

  • Cell Line Studies : In vitro assays using human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines demonstrated that derivatives of this compound exhibited cytotoxic effects, with higher potency observed against U-87 cells compared to MDA-MB-231 .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

  • Minimum Inhibitory Concentration (MIC) : Related compounds have demonstrated moderate to good antibacterial activity against various Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 to 156.47 µM .

Case Studies and Research Findings

  • Antioxidant Efficacy :
    • A study reported that a derivative of this compound exhibited antioxidant activity 1.37 times greater than ascorbic acid using the DPPH assay .
  • Anticancer Properties :
    • In an experiment assessing the anticancer efficacy of structurally similar compounds, significant cytotoxicity was observed against U-87 cells, indicating a potential therapeutic avenue for brain tumors .
  • Antimicrobial Effects :
    • A comprehensive evaluation of monomeric alkaloids showed promising antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, suggesting that similar compounds could be leveraged for developing new antibiotics .

Comparative Analysis Table

Compound NameStructureNotable Properties
This compoundStructureAntioxidant, anticancer, antimicrobial
N-(4-methoxyphenyl)-N-(1-pyrrolidinyl)propanamideSimilar nitrogen cyclePotential antidepressant effects
N,N-diethyl-2-(4-fluorobenzyl)ethanamineContains ethyl groupsStimulant effects

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

(2S)-2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C12H18N2O2/c1-8(13)12(15)14-9(2)10-4-6-11(16-3)7-5-10/h4-9H,13H2,1-3H3,(H,14,15)/t8-,9?/m0/s1

InChI Key

BNMCPCWZQFGFLT-IENPIDJESA-N

Isomeric SMILES

C[C@@H](C(=O)NC(C)C1=CC=C(C=C1)OC)N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C(C)N

Origin of Product

United States

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